cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
Overview
Description
cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring through alkylation reactions.
Esterification: The carboxylate group is introduced through esterification reactions, where an alcohol reacts with a carboxylic acid or its derivatives.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the ethyl group is oxidized to form various products.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and may include various substituted piperidine derivatives.
Scientific Research Applications
cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-methylpiperidine-3-carboxylate: Lacks the cis-configuration.
Methyl 2-methylpiperidine-3-carboxylate: Has a methyl ester instead of an ethyl ester.
cis-Ethyl 2-ethylpiperidine-3-carboxylate: Has an ethyl group at the 2-position instead of a methyl group.
Uniqueness: cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different stereochemical interactions compared to its trans-isomer or other similar compounds.
Properties
IUPAC Name |
ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDWCJZWWWMEY-SCLLHFNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN[C@@H]1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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